![molecular formula C29H22N6O5S B2763002 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1022358-84-4](/img/structure/B2763002.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C29H22N6O5S and its molecular weight is 566.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
a. Mitochondrial Inhibition: Research has shown that this compound selectively targets tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal tissues due to increased uptake by tumor cells and defective vasculature. Under these conditions, tumor cells reprogram their metabolism to adapt. The compound inhibits mitochondrial membrane potential, which is crucial for tumor cell survival during glucose starvation .
b. Antitumor Activity: The derivative N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”) has demonstrated efficacy against glucose-starved tumor cells. Its mechanism of action involves disrupting mitochondrial function, making it a potential candidate for treating glucose-starved tumors .
Selective Toxicity and Cancer Cell Specificity
The compound exhibits good selectivity between cancer cells and normal cells, with an IC50 greater than 30 μM. This specificity is crucial for minimizing off-target effects and enhancing its therapeutic potential .
Synthesis and Optimization
a. Chemical Synthesis: Efforts have been made to optimize the synthesis of related compounds. For example, an optimal method was developed for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, a precursor to this compound. The synthetic route involves alkylation and subsequent reduction .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O5S/c36-25(30-14-17-8-9-22-23(11-17)40-16-39-22)13-21-28(38)35-27(32-21)19-5-1-2-6-20(19)33-29(35)41-15-18-12-26(37)34-10-4-3-7-24(34)31-18/h1-12,21H,13-16H2,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQODZPJFPLSOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=CC=CC7=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
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